molecular formula C15H11F3N4 B5664902 4-(4-methyl-1H-pyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine

4-(4-methyl-1H-pyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No. B5664902
M. Wt: 304.27 g/mol
InChI Key: DIFDMSCRBDJRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals that are of interest due to their unique structural and chemical properties. The compound features a pyrimidine core, substituted with a trifluoromethyl group, a phenyl group, and a methylated pyrazolyl group, indicating potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves regiospecific cyclization and functionalization strategies. For example, Zanatta et al. (2003) presented a method for synthesizing a series of pyrimidines through the reactions of alkoxyvinyl trifluoro[chloro]methyl ketones with hydrazine pyrimidines, which could be adapted for our target compound (Zanatta et al., 2003). Similarly, Flores et al. (2006) detailed the cyclocondensation of dihydropyrazoles with trifluoroalkenones, catalyzed by Ti(Oi-Pr)4 or BF3·OEt2, to yield pyrimidines, which provides insight into potential synthesis routes (Flores et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo and pyrimidine derivatives can be characterized by various spectroscopic techniques, including NMR and mass spectrometry. Studies on the mass spectra of pyrazolo[3,4-d]pyrimidines by Higashino et al. (1976) shed light on the fragmentation patterns that can be useful for confirming the structure of our target compound (Higashino et al., 1976).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives is influenced by their substitution pattern. The presence of a trifluoromethyl group and a pyrazolyl group in the compound suggests potential for engaging in various chemical reactions, such as nucleophilic substitution and cycloaddition. Gregg et al. (2007) have highlighted the pyrazolo[1,5-a]pyrimidine class as a privileged structure, indicating its versatility in chemical transformations (Gregg et al., 2007).

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-2-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4/c1-10-8-19-22(9-10)13-7-12(15(16,17)18)20-14(21-13)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDMSCRBDJRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.